molecular formula C11H10ClN B1612622 4-Chloro-5,7-dimethylquinoline CAS No. 352205-97-1

4-Chloro-5,7-dimethylquinoline

Cat. No.: B1612622
CAS No.: 352205-97-1
M. Wt: 191.65 g/mol
InChI Key: DEARECYODQYXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of chlorine and methyl groups at specific positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,7-dimethylquinoline typically involves the chlorination of 5,7-dimethylquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, ensuring the complete chlorination of the quinoline derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The methyl groups at the 5 and 7 positions can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or thiols are used under basic conditions to replace the chlorine atom.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to introduce nitro or sulfonyl groups.

Major Products Formed:

Scientific Research Applications

4-Chloro-5,7-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific derivative or application being studied .

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 2-Chloro-3,7-dimethylquinoline
  • 5-Chloro-2,8-dimethylquinoline

Comparison: 4-Chloro-5,7-dimethylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution reactions and possess distinct biological activities .

Properties

IUPAC Name

4-chloro-5,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEARECYODQYXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589061
Record name 4-Chloro-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352205-97-1
Record name 4-Chloro-5,7-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352205-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352205-97-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,7-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,7-dimethylquinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-5,7-dimethylquinoline
Reactant of Route 4
4-Chloro-5,7-dimethylquinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-5,7-dimethylquinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-5,7-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.